tert-Butyl pentafluoropropionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl-containing compounds can involve various methods. For instance, tert-butyl hypofluorite can be synthesized by reacting elemental fluorine with tert-butyl alcohol in the presence of a solvent such as propionitrile or acetonitrile . Similarly, tert-butyl-substituted alumoxanes are prepared through the hydrolysis of Al(tBu)3 . These methods highlight the reactivity of tert-butyl groups and their utility in synthesizing fluorine-containing compounds.

Molecular Structure Analysis

The molecular structure of tert-butyl-containing compounds is significantly influenced by the bulky tert-butyl group. This steric bulk can affect the overall shape and reactivity of the molecule. For example, the tert-butyl group in tert-butyl hypofluorite is sterically crowded, which influences its addition reactions with olefins . The tert-butyl group can also act as a powerful chiral directing group in the synthesis of enantioenriched amines .

Chemical Reactions Analysis

tert-Butyl groups participate in various chemical reactions. In the case of tert-butyl hypofluorite, despite steric hindrance, it can add to olefins to form β-fluoro-tert-butoxy compounds . The tert-butyl group can also activate imines for the addition of nucleophiles and can be cleaved after nucleophilic addition . Furthermore, tert-butyl-substituted phenylsulfur trifluorides exhibit diverse fluorination capabilities, including deoxofluoro-arylsulfinylation with high stereoselectivity .

Physical and Chemical Properties Analysis

The physical properties of tert-butyl-containing compounds, such as tert-butyl hypofluorite, include a melting point around -94°C and an extrapolated boiling point of about +40°C . The chemical properties are influenced by the presence of fluorine atoms, which can impart high electronegativity and the ability to stabilize negative charges. The tert-butyl group itself contributes to the hydrolytic stability of the compounds, as seen in tert-butylpentafluorophenylmethylchlorosilane, which forms hydrolytically stable derivatives .

Aplicaciones Científicas De Investigación

Modulation in Medicinal Chemistry

Tert-butyl groups, including tert-butyl pentafluoropropionate, are common in medicinal chemistry. Their incorporation into compounds can lead to changes in properties like lipophilicity and metabolic stability. This aspect was explored in a comparative study of tert-butyl and other substituents, emphasizing the role of tert-butyl groups in drug analogues (Westphal et al., 2015).

Enhancing Catalytic Enantioselectivity

The tert-butyl group, including its derivatives like tert-butyl pentafluoropropionate, has been identified as an effective steric group for enhancing enantioselectivity in salen titanium catalysts. This is particularly noted in asymmetrical cyanation of aromatic aldehydes, with high enantioselectivity achieved using tert-pentyl groups, a close analogue (Liang & Bu, 2002).

Enhancing Protein and Complex Stability

Highly fluorinated amino acids, akin to tert-butyl pentafluoropropionate, can stabilize proteins and protein complexes through increased hydrophobicity. They also offer unique methods for probing molecular events, especially via selective detection by 19F NMR in biological contexts (Tressler & Zondlo, 2017).

Small Molecule Fixation

Compounds like tert-butyl pentafluoropropionate are used in small molecule fixation, as evidenced by a study using a bifunctional frustrated pyrazolylborane Lewis pair. This study highlights the use of tert-butyl isocyanate and tert-butyl isothiocyanate, demonstrating the role of tert-butyl derivatives in the fixation of small molecules (Theuergarten et al., 2012).

OLED Emitters

Tert-butyl substituted acridan and perfluorobiphenyl derivatives have been used as sky-blue OLED emitters. This research shows the utility of tert-butyl groups, including compounds like tert-butyl pentafluoropropionate, in the development of advanced materials for organic light-emitting diodes (Hladka et al., 2018).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Tert-Butyl pentafluoropropionate is a complex compound with a molecular formula of C7H9F5O2 Related compounds such as tert-butanol have been shown to interact with various proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play crucial roles in various biological processes, including metabolism and signal transduction.

Mode of Action

For instance, tert-butanol, a related compound, has been shown to interact with various proteins, affecting their function

Biochemical Pathways

Related compounds such as tert-butyl have been shown to be involved in various biosynthetic and biodegradation pathways . These pathways are crucial for various biological processes, including metabolism and detoxification.

Action Environment

The action, efficacy, and stability of Tert-Butyl pentafluoropropionate are likely influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the compound’s action

Propiedades

IUPAC Name |

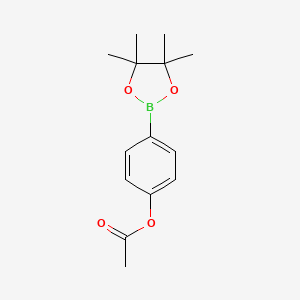

tert-butyl 2,2,3,3,3-pentafluoropropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F5O2/c1-5(2,3)14-4(13)6(8,9)7(10,11)12/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXVHVXDRVVEGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378469 |

Source

|

| Record name | tert-Butyl pentafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl pentafluoropropionate | |

CAS RN |

55258-28-1 |

Source

|

| Record name | tert-Butyl pentafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)